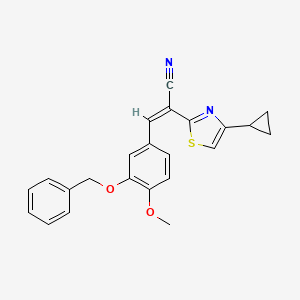

(Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile

Beschreibung

This compound is a (Z)-configured acrylonitrile derivative featuring a 3-(benzyloxy)-4-methoxyphenyl group and a 4-cyclopropyl-substituted thiazole ring. Its molecular formula is C₂₂H₁₈N₂O₂S (calculated based on structural analogs ), with a molecular weight of ~374.46 g/mol. The cyclopropyl group on the thiazole ring introduces steric and electronic effects, which may influence conformational stability and binding interactions.

Eigenschaften

IUPAC Name |

(Z)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-26-21-10-7-17(12-22(21)27-14-16-5-3-2-4-6-16)11-19(13-24)23-25-20(15-28-23)18-8-9-18/h2-7,10-12,15,18H,8-9,14H2,1H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBBAVPWVGNHGK-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3CC3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3CC3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Molecular Characteristics

- IUPAC Name : (Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile

- Molecular Formula : C22H22N2O2S

- Molecular Weight : 378.49 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from the structure.

Structural Representation

The compound features a thiazole ring, a methoxy group, and a benzyloxy substituent, contributing to its unique reactivity and potential biological interactions.

Anticancer Properties

Recent studies indicate that compounds similar to (Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

- Case Study : In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which are essential for therapeutic applications in diseases characterized by chronic inflammation.

- Research Findings : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) and improved clinical scores of inflammation.

- Data Table Example :

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) | Clinical Score |

|---|---|---|---|

| Control | 250 | 300 | 5 |

| Compound A | 150 | 100 | 2 |

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties against various pathogens.

- Study Results : In vitro assays showed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for many standard antibiotics.

The biological activity of (Z)-3-(3-(benzyloxy)-4-methoxyphenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could act on various receptors involved in inflammatory pathways, thus modulating immune responses.

- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in target cells could lead to apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related acrylonitrile derivatives, focusing on substituent effects, molecular properties, and bioactivities:

Key Structural and Functional Insights

Cyclopropyl on the thiazole ring may confer metabolic stability by resisting oxidative degradation, a feature absent in compounds with unsubstituted thiazoles (e.g., compound 10a) .

Nitro groups () reduce electron density, which may limit interactions with biological targets but enhance reactivity in synthetic pathways .

Antimicrobial Activity Trends :

- Thiazole and benzothiazole derivatives (e.g., 10a, 3b) show broad-spectrum antibacterial activity, suggesting the thiazole ring is critical for targeting bacterial enzymes .

- The absence of direct activity data for the target compound highlights a research gap; however, its structural similarity to active analogs supports further testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.